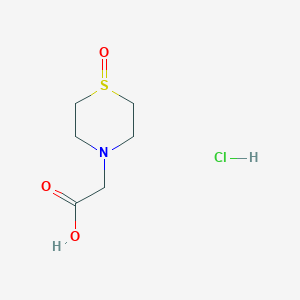

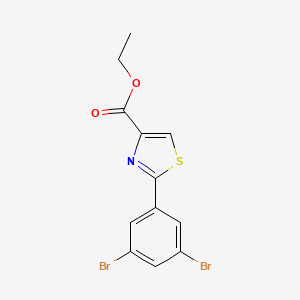

![molecular formula C7H12F3NO2 B1654769 (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid CAS No. 271592-91-7](/img/structure/B1654769.png)

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid

Descripción general

Descripción

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid, also known as leucine trifluoroethylamide (L-TFA), is a synthetic amino acid derivative. It has gained significant attention in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

- Researchers have developed a facile method for synthesizing complex 2,2,2-trifluoroethyl fatty acid esters. By reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3, they achieved quantitative yields of these esters at room temperature. Notably, this method tolerates conjugated carbon–carbon double bonds, unprotected hydroxyl groups, and amido functionalities in the substrates. The advantages include mild conditions, functional group tolerance, and avoidance of harsh and toxic condensation agents .

- Radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) led to the creation of poly (fluoroacrylate)s. These polymers exhibit tunable wettability and improved adhesion, making them promising candidates for functional coatings .

- In the context of lithium-ion batteries, TTFP has been investigated as an additive. Researchers studied its decomposition behavior at 4.6 V vs. Li/Li+ in a Li4Ti5O12 (LTO)/Li1.03(Ni0.5Mn0.3Co0.2)0.97O2 system. Understanding such interactions is crucial for battery performance optimization .

- The Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at the air–water interface revealed that the hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester significantly influences the electrostatic properties of the monolayer. This finding has implications for surface behavior and interfacial phenomena .

- Unsaturated fatty acid 2,2,2-trifluoroethyl esters, such as 2,2,2-trifluoroethyl methacrylate, 2,2,2-trifluoroethyl undec-10-enoate, and 2,2,2-trifluoroethyl 4-pentenoate, serve as reliable polymerization monomers. They are used in preparing anion-exchange membranes and drug delivery agents .

- Alkyl esters of long-chain fatty acids, including those derived from vegetable oils or animal fats, are explored as biodegradable, nontoxic, and renewable biodiesels. The unique properties of 2,2,2-trifluoroethyl fatty acid esters contribute to their potential applications in sustainable energy sources .

Green Chemistry: Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

Functional Coatings: Poly (Fluoroacrylate) Synthesis

Lithium-Ion Batteries: Tris(2,2,2-trifluoroethyl)phosphite (TTFP) Additive

Langmuir Monolayers: Electrostatic Properties

Polymerization Monomers: Reliable Building Blocks

Biodegradable Biodiesels: Alkyl Esters

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to detail its mode of action. The presence of a trifluoroethyl group could potentially influence the compound’s interactions with its targets, possibly enhancing binding affinity or altering the conformation of target proteins .

Pharmacokinetics

The trifluoroethyl group could potentially affect these properties, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .

Result of Action

The molecular and cellular effects of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid. For instance, the compound’s ionization state and thus its ability to interact with targets could be affected by pH .

Propiedades

IUPAC Name |

(2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-4(2)5(6(12)13)11-3-7(8,9)10/h4-5,11H,3H2,1-2H3,(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRYPNRAJJRLFW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one](/img/structure/B1654692.png)

![4-chloro-N-[(4-methylphenyl)diazenyl]aniline](/img/structure/B1654695.png)

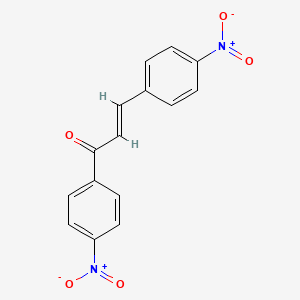

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654699.png)

![Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1654700.png)

![2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one](/img/structure/B1654701.png)

![4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile](/img/structure/B1654703.png)

![5-[(2,4-Dinitrophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B1654709.png)